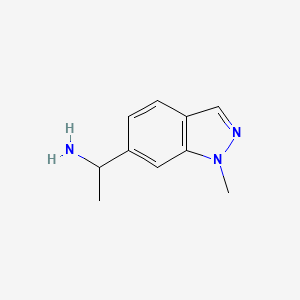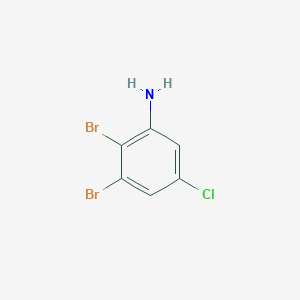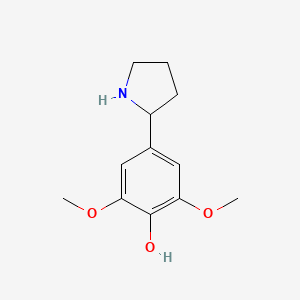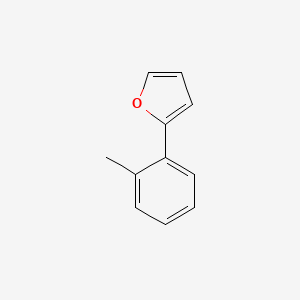![molecular formula C9H4ClF2NO3 B15204835 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-(Difluoromethoxy)benzo[d]oxazole with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-(Difluoromethoxy)benzo[d]oxazole in an appropriate solvent such as dichloromethane (CH2Cl2).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: The reaction can be performed under acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Material Science: Utilized in the synthesis of advanced materials with specific properties such as fluorescence and conductivity.
Industrial Chemistry: Acts as a building block for the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxy)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Ethoxy)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with an ethoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized molecules .
Propiedades
Fórmula molecular |
C9H4ClF2NO3 |
|---|---|
Peso molecular |
247.58 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)4-1-2-5-6(3-4)15-9(13-5)16-8(11)12/h1-3,8H |
Clave InChI |
GLCMYEYSTCLKFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


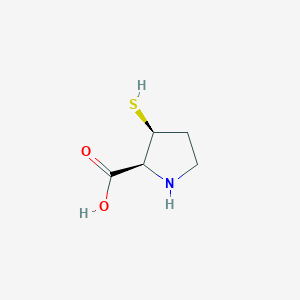
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
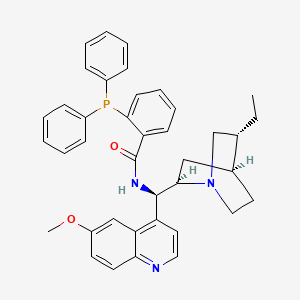
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

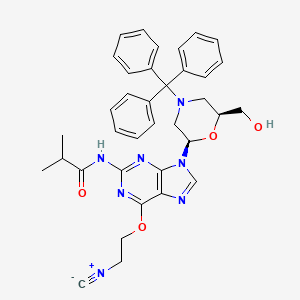

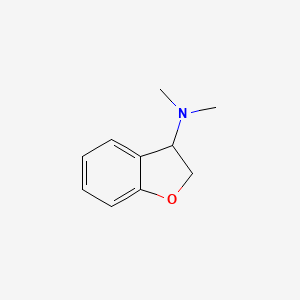
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
